4-n-Nonyloxybenzamide
Description
4-n-Nonyloxybenzamide is a benzamide derivative characterized by a nonyloxy (-O-(CH₂)₈CH₃) substituent at the para position of the benzamide ring. The nonyloxy group, a long alkyl chain, likely enhances lipophilicity, influencing solubility, melting point, and intermolecular interactions compared to shorter-chain or polar substituents.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
4-nonoxybenzamide |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3,(H2,17,18) |
InChI Key |
VLBLYHLLOUPDFU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
- 4-(Nonylamino)benzamide (C₁₆H₂₆N₂O) : This analog replaces the oxygen atom in the nonyloxy group with an amine (-NH-).
- 4-(Benzyloxy)-N-butylbenzamide (C₁₈H₂₁NO₂) : The benzyloxy group (-O-CH₂C₆H₅) introduces aromaticity and steric bulk, reducing conformational flexibility compared to the linear nonyloxy chain. The butylamide side chain further differentiates its hydrophobic interactions.
- 4-Bromo-N-(2-nitrophenyl)benzamide : The electron-withdrawing bromo and nitro groups significantly alter electronic properties, decreasing electron density on the aromatic ring. This contrasts with the electron-donating nonyloxy group, which may stabilize the benzamide ring through inductive effects.
Spectroscopic Properties
- IR Spectroscopy: The nonyloxy group would exhibit C-O-C stretching vibrations near 1250 cm⁻¹ , distinct from the N-H stretches (~3300 cm⁻¹) in amino analogs .
- NMR Spectroscopy: ¹H-NMR: Aromatic protons adjacent to the nonyloxy group would resonate downfield (δ ~7.5–8.0 ppm), while nonyl chain protons appear at δ 0.8–1.5 ppm . ¹³C-NMR: The carbonyl carbon (C=O) would resonate near δ 165–170 ppm, consistent with benzamide derivatives .
- Mass Spectrometry: Molecular ion peaks for 4-n-Nonyloxybenzamide (theoretical M.W. ~277.4 g/mol) would align with fragments observed in related compounds .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*Predicted using fragment-based methods. †Estimated based on alkyl chain length effects.
Table 2: Spectroscopic Signatures
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